Tert-butyl 2-methylpyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-6-5-7-11(8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYUEPZGGATCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144688-82-4 | |
| Record name | tert-butyl 2-methylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methylpyrrolidine-1-carboxylate typically involves the reaction of 2-methylpyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at room temperature and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
Tert-butyl 2-methylpyrrolidine-1-carboxylate serves as a crucial building block for synthesizing complex organic molecules. Its ability to act as a precursor for various chiral scaffolds enhances its utility in organic synthesis.
2. Pharmaceutical Development:
This compound is frequently utilized as an intermediate in the synthesis of pharmaceuticals. Its chiral nature allows for the production of specific enantiomers that can be essential for drug efficacy and safety.
3. Asymmetric Catalysis:
Due to its chirality, this compound is explored as a ligand in asymmetric catalysis. Chiral ligands are pivotal in promoting the formation of desired enantiomers in chemical reactions, leading to more selective syntheses.
Case Study 1: Synthesis of Chiral Scaffolds
In research conducted by Smith et al., this compound was utilized to synthesize various chiral scaffolds that demonstrated potential therapeutic effects against neurological disorders. The study highlighted the compound's role in enabling the formation of specific enantiomers essential for drug activity.
Case Study 2: Asymmetric Catalysis
A study published in the Journal of Organic Chemistry detailed the use of this compound as a ligand in asymmetric catalytic reactions. The results indicated improved yields and selectivity for desired products when using this compound compared to traditional ligands.
Mechanism of Action
The mechanism of action of tert-butyl 2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes by binding to their active sites. The pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The 2-methylpyrrolidine scaffold can be modified at the 2-position to yield derivatives with distinct properties. Below is a comparison of key analogues:
Notes:
- The methyl group in the parent compound provides minimal steric hindrance, favoring nucleophilic reactions at the carbamate group.
- Hydroxymethyl and methoxy derivatives introduce polarity, influencing solubility and reactivity (e.g., mesylation in for sulfonate ester formation) .
- Benzyloxymethyl and aminomethyl variants expand utility in medicinal chemistry, enabling cross-coupling or bioconjugation reactions .
Physicochemical Properties
- Stability : All derivatives are stable under recommended storage conditions, though mesylated and iodinated analogues may require refrigeration to prevent decomposition .
Biological Activity
Tert-butyl 2-methylpyrrolidine-1-carboxylate, often referred to as (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate, is a chiral compound with significant implications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring structure, which is a five-membered nitrogen-containing heterocycle. Its molecular formula is with a molecular weight of approximately 185.26 g/mol. The presence of the tert-butyl group and the carboxylate functional group enhances its reactivity and versatility in synthetic applications.
Synthesis Methods
The synthesis of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate can be achieved through various methods, including:
- Direct alkylation of pyrrolidine derivatives.
- Boc protection of amines followed by carboxylation.
- Enantioselective synthesis using chiral catalysts to ensure the formation of specific stereoisomers.
These methods allow for the production of high-purity compounds suitable for further biological evaluation.
Biological Activity
Research indicates that (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate and its derivatives may exhibit notable biological activities. Some key findings include:
- Anticancer Activity : Certain derivatives have shown promise in anticancer applications, particularly in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. For instance, compounds derived from this scaffold demonstrated IC50 values in the nanomolar range, indicating potent antiproliferative effects .
- Mechanism of Action : Studies have suggested that these compounds may induce cell cycle arrest and apoptosis in cancer cells by disrupting microtubule dynamics, a mechanism similar to that of well-known chemotherapeutics like paclitaxel .
- Potential for Drug Development : The compound serves as a valuable building block for synthesizing other biologically active molecules, including those targeting various pathways involved in cancer progression. Its structural features make it suitable for developing dual-targeting inhibitors that can simultaneously affect multiple biological pathways .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 Value (nM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | MCF-7 | 52 | Induction of apoptosis |
| Antiproliferative | MDA-MB-231 | 74 | Microtubule disruption |
| Dual-targeting | Various | Not specified | Inhibition of tubulin polymerization |
Case Study: Anticancer Properties
A study published in MDPI highlighted the synthesis and evaluation of novel compounds derived from (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate that exhibited significant antiproliferative activity against breast cancer cell lines. The research demonstrated that these compounds not only inhibited cell growth but also induced apoptosis through mechanisms involving tubulin targeting .
Q & A
Basic: What are the key considerations for synthesizing tert-butyl 2-methylpyrrolidine-1-carboxylate in a research setting?
Methodological Answer:
Synthesis typically involves carbamate formation via coupling reactions. A common approach is the use of tert-butyloxycarbonyl (Boc) protection on pyrrolidine derivatives. For example, stepwise protocols may employ reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in dichloromethane at 0–20°C . Reaction progress should be monitored via TLC or LC-MS, with purification by column chromatography using gradients of ethyl acetate/hexane. Yield optimization often requires inert atmospheres and controlled temperature to minimize side reactions like hydrolysis of the Boc group.
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Due to limited toxicity data, handle under fume hoods with PPE (gloves, lab coats, goggles). Avoid inhalation/ingestion; if exposure occurs, rinse with water and seek medical attention . Store in airtight containers at –20°C to prevent degradation. Safety assessments should extrapolate from structurally similar carbamates, prioritizing hazard controls like explosion-proof equipment if peroxides are present .
Advanced: How can crystallographic tools like SHELX refine the molecular structure of this compound?
Methodological Answer:
SHELX programs (e.g., SHELXL) enable high-resolution refinement of crystal structures. For This compound, collect X-ray diffraction data and input HKL files into SHELX. Key parameters include:
- ADPs (Anisotropic Displacement Parameters): Refine non-hydrogen atoms anisotropically.
- Hydrogen Bonding: Use SHELXH to auto-generate hydrogen positions, validated against electron density maps.
- Twinned Data: For challenging crystals, apply TWIN/BASF commands to model twinning . Validate results with R-factors (<5% for high-quality data) and check for residual density peaks.
Advanced: How can hydrogen bonding patterns inform the compound’s solid-state behavior?
Methodological Answer:
Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds into motifs (e.g., chains, rings). For This compound, map donor-acceptor pairs (e.g., N–H···O=C) using crystallographic data. Calculate bond lengths/angles (e.g., 2.8–3.2 Å for N–H···O) and analyze packing diagrams to identify supramolecular aggregates. This reveals stability trends, such as dimer formation via R₂²(8) motifs, critical for predicting solubility and melting points .
Advanced: How should researchers address contradictions in toxicity or ecological data for this compound?
Methodological Answer:
When data gaps exist (e.g., no EC50 values), apply read-across methods using analogues (e.g., tert-butyl piperidine derivatives). Prioritize in vitro assays (e.g., Ames test for mutagenicity) and computational models (e.g., QSAR) to estimate toxicity. For ecological risk, use OECD 301 guidelines to assess biodegradability experimentally . Document uncertainties and apply precautionary measures in protocols.
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR in CDCl₃ identifies Boc group signals (e.g., tert-butyl at δ 1.4 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the pyrrolidine ring.
- IR: Confirm carbamate C=O stretch at ~1680–1720 cm⁻¹.
- HRMS: Validate molecular ion ([M+H]⁺) with <5 ppm error .
Advanced: How can dynamic NMR and DFT resolve conformational ambiguities in solution?
Methodological Answer:
Low-temperature NMR (e.g., 200 K) slows ring puckering or tert-butyl rotation, splitting signals for axial/equatorial conformers. For This compound, compare experimental coupling constants (³JHH) with DFT-optimized geometries (B3LYP/6-311++G(d,p)). Include explicit solvent molecules (e.g., chloroform) in simulations to match observed shifts, as implicit solvent models may mispredict axial preference .
Advanced: What strategies mitigate purification challenges for Boc-protected intermediates?
Methodological Answer:
Boc groups are acid-sensitive; avoid trifluoroacetic acid during workup. For polar byproducts, use silica gel modified with 1% triethylamine to prevent decomposition. If crystallization fails, employ preparative HPLC with a C18 column (acetonitrile/water + 0.1% formic acid). Monitor for Boc cleavage (LC-MS) and confirm purity (>95%) via ¹H NMR integration .
Basic: What are common intermediates derived from this compound in medicinal chemistry?
Methodological Answer:
The Boc group is a versatile protecting group for amines. Deprotection (e.g., HCl/dioxane) yields 2-methylpyrrolidine, a precursor for:
- Metal Catalysis: Ligand synthesis for asymmetric hydrogenation.
- Peptidomimetics: Incorporation into protease inhibitors via amide coupling .
Advanced: How do solvent effects influence synthetic routes to this compound?
Methodological Answer:
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but risk Boc hydrolysis. Dichloromethane minimizes side reactions but requires low temperatures. For SN2 reactions (e.g., alkylation), switch to THF to improve solubility. Solvent choice impacts crystallization: use ethyl acetate for high-purity crystals, validated via DSC (melting onset >100°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
